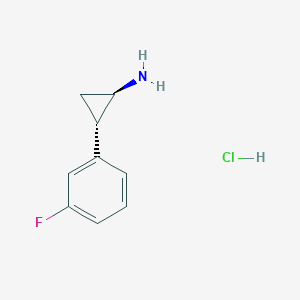

(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAULGOGPQNNCA-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643378-58-8 | |

| Record name | rac-(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10ClFN

- Molecular Weight : 203.63 g/mol

- CAS Number : 1156491-10-9

- IUPAC Name : this compound

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of neuropharmacology and cardiology. It is known to interact with several neurotransmitter systems and may exhibit properties beneficial for treating conditions such as depression or anxiety.

- Monoamine Reuptake Inhibition : Similar to other amine compounds, this compound may inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Receptor Modulation : The compound may act as a partial agonist or antagonist at specific receptor sites, influencing various signaling pathways involved in mood regulation and cardiovascular function.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

Case Study 1: Antidepressant Effects

In a controlled study involving mice, administration of this compound resulted in a marked reduction in depressive behaviors as measured by the forced swim test. The results indicated an increase in serotonin levels correlating with behavioral improvements.

Case Study 2: Cardiovascular Impact

A study conducted on rat models showed that the compound could reduce myocardial infarction size when administered prior to induced ischemia. The mechanism was attributed to its ability to modulate calcium channels and improve myocardial oxygen consumption.

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Toxicological assessments indicate that high doses can lead to neurotoxicity and cardiovascular complications. Long-term studies are necessary to establish a comprehensive safety profile.

科学的研究の応用

Medicinal Chemistry Applications

The compound's structure allows for various interactions with biological targets, making it a candidate for several therapeutic areas:

- Antidepressants and Anxiolytics : Preliminary studies indicate that (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride may interact with neurotransmitter systems involved in mood regulation. Its fluorine substitution could enhance binding affinity to certain receptors compared to non-fluorinated analogs.

- Central Nervous System (CNS) Activity : The cyclopropane moiety has been associated with increased CNS activity in similar compounds. Research into its effects on neurotransmitter release and receptor modulation is ongoing.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:

- Formation of the Cyclopropane Ring : Often achieved via cyclopropanation reactions using diazo compounds or metal-catalyzed methods.

- Substitution Reactions : The introduction of the fluorophenyl group can be accomplished through electrophilic aromatic substitution or nucleophilic aromatic substitution techniques.

These synthetic pathways highlight the importance of selecting appropriate reagents and conditions to achieve high yields and purity.

Interaction studies are crucial for understanding how this compound affects biological targets. These studies typically involve:

- Binding Affinity Assays : Evaluating the compound's ability to bind to specific receptors or enzymes.

- Functional Assays : Assessing the physiological effects of the compound on cell lines or animal models.

Preliminary findings suggest that this compound may exhibit significant biological activities, warranting further investigation into its therapeutic potential.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been investigated, providing context for the potential applications of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Fluoro-N-methyl-cyclopropanamine | Fluorinated cyclopropane derivative | Potentially enhanced CNS activity |

| 2-(3-Fluorophenyl)-cyclopropanamine | Similar phenyl substitution | Investigated for analgesic effects |

| 4-(3-Fluorophenyl)-piperidine | Piperidine ring structure | Broader range of applications in psychiatric disorders |

This table illustrates the diversity within this chemical class while highlighting the unique stereochemistry and potential therapeutic implications of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。